![molecular formula C27H27NO4.C4H4O4 B237269 Morphinan-6-one, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-7-(phenylmethylene)-, (5alpha)- CAS No. 129468-28-6](/img/structure/B237269.png)
Morphinan-6-one, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-7-(phenylmethylene)-, (5alpha)-
Vue d'ensemble
Description
“Morphinan-6-one, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-, (5alpha)-” is a derivative of noroxymorphone that is the N-cyclopropylmethyl congener of NALOXONE . It is a narcotic antagonist that is effective orally, longer lasting and more potent than naloxone, and has been proposed for the treatment of heroin addiction .
Molecular Structure Analysis
The molecular formula of this compound is C20H23NO5 . The structure is complex, with several functional groups including a cyclopropylmethyl group, an epoxy group, and multiple hydroxy groups .Physical And Chemical Properties Analysis
The compound has a molecular weight of 357.41 . Its pKa is predicted to be 8.73±0.40 .Applications De Recherche Scientifique
Synthesis and Structure-Activity Relationship
- Novel Synthesis of Ortho Ester Derivatives : A novel method for synthesizing ortho ester derivatives, potentially useful as selective epsilon opioid receptor ligands, was developed. This resulted in unexpected derivatives of 17-(cyclopropylmethyl)-4,5alpha-epoxy morphinan, with their structures confirmed by NMR and mass spectra (Watanabe, Kai, & Nagase, 2006).
- Ligands for Opioid Receptors : Epimeric 6-iodo-3,14-dihydroxy-17-(cyclopropylmethyl)-4,5 alpha-epoxymorphinans were synthesized and evaluated as potential ligands for opioid receptor single photon emission computed tomography. These compounds were found to bind with high affinity to mu, delta, and kappa receptors in vitro and cross the blood-brain barrier effectively (de Costa et al., 1992).
- Structure-Activity Relationship Studies : Detailed structure-activity relationship studies of various opioid ligands, including those with a 17-cyclopropylmethyl group at position 17 of the epoxymorphinan skeleton, have shown distinct patterns correlating certain structural features with opioid receptor agonism or antagonism (Obeng et al., 2018).
Pharmacological Properties
- Kappa-Opioid Receptor Agonism : The compound 17-cyclopropylmethyl-3,14beta-dihydroxy-4,5alpha-epoxy morphinan has been studied for its effects on kappa-opioid receptors. It acts as a full agonist for the kappa-opioid receptor and as a partial agonist for the mu-opioid receptor, with specific interactions at receptor subtypes (Seki et al., 1999).
Novel Derivatives and Analogues
- Catalytic Aerobic Oxidation of Nor-Binaltorphimine Analogs : The oxidation of nor-Binaltorphimine (nor-BNI) analogs, which lack the 4,5-epoxy bridge, led to the discovery of a compound with high affinity and selectivity for the kappa opioid receptor. This demonstrates the potential for developing more selective ligands through structural modifications (Osa et al., 2007).
Clinical and Pharmacological Implications
- PET Imaging Agent Development : CycloFOXY, a fluorinated derivative of naltrexone and a potential ligand for labeling opiate receptors in positron emission tomography, was found to label mu and kappa opiate binding sites. This has clinical implications for the visualization of opiate receptors using imaging techniques (Rothman & Mclean, 1988).
Additional Insights
- Potential in Substance Abuse Treatment : The study of compounds such as BU74, a bridged morphinan with kappa opioid receptor agonism and delayed opioid antagonism, suggests potential applications in the treatment of substance abuse (Husbands et al., 2005).
Mécanisme D'action
Orientations Futures
Research efforts are needed to overcome the limitations of present pain therapies with the aim to improve treatment efficacy and to reduce complications . This includes the development of safer pain therapeutics and the discovery of opioid analgesics with more favorable pharmacological properties, potent analgesia, and fewer undesirable effects .
Propriétés
IUPAC Name |
(4R,4aS,6Z,7aR,12bS)-6-benzylidene-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO4/c29-20-9-8-18-13-21-27(31)14-19(12-16-4-2-1-3-5-16)23(30)25-26(27,22(18)24(20)32-25)10-11-28(21)15-17-6-7-17/h1-5,8-9,12,17,21,25,29,31H,6-7,10-11,13-15H2/b19-12-/t21-,25+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOUFNFMPVMGFZ-XEGDMQTMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC34C5C(=O)C(=CC6=CC=CC=C6)CC3(C2CC7=C4C(=C(C=C7)O)O5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5C(=O)/C(=C\C6=CC=CC=C6)/C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
129468-28-6 | |
Record name | 7-Benzylidenenaltrexone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129468286 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.